[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
Description
Properties
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSLMYPGDAPEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Paal-Knorr synthesis can be employed to form the oxazole ring by reacting 1,4-dicarbonyl compounds with ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be utilized to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes .
Comparison with Similar Compounds
Structural Analogues: Heterocycle and Substituent Variations
The table below compares key structural and physicochemical properties of the target compound with its closest analogs identified in the literature:
Key Differences and Implications
Heterocyclic Core: Oxazole vs. Electronic Effects: Thiophene’s sulfur atom contributes to electron-rich aromatic systems, while phenyl groups (e.g., in ) are more electron-withdrawing, altering reactivity in substitution reactions .
Substituent Position and Type :
- Thiophen-2-yl at C2 (target) vs. C5 () creates positional isomerism, affecting electronic distribution and steric accessibility.
- Methoxy or methyl groups (e.g., ) increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Physicochemical Properties :
Biological Activity
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine is a heterocyclic compound characterized by its unique structural features, including a thiophene ring and an oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C₈H₈N₂OS, with a molecular weight of approximately 168.22 g/mol. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Oxazole Ring : Contributes to the compound's reactivity and biological interactions.
- Thiophene Ring : Enhances electronic properties and may influence biological activity.
- Methanamine Group : Provides sites for further chemical modifications.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 168.22 g/mol |
| Functional Groups | Oxazole, Thiophene, Amine |
| Biological Activity | Antimicrobial, Anticancer potential |
Biological Activity
Research indicates that compounds containing thiophene and oxazole structures exhibit significant biological activities. The biological activity of this compound can be attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of oxazole and thiophene possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary studies suggesting that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells. The specific mechanisms are still being elucidated, but interactions with key cellular pathways are anticipated.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Tyrosinase Inhibition : A related compound showed strong inhibitory effects on mushroom tyrosinase with an IC₅₀ value of 14.33 μM when using l-tyrosine as a substrate. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders .
- Antimicrobial Testing : In a study examining various oxazole derivatives, it was found that certain modifications enhanced antimicrobial activity against Gram-positive bacteria, indicating that structural variations can significantly impact efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions that incorporate both thiophene and oxazole functionalities. Various synthetic routes have been reported:
Table 2: Synthetic Routes for this compound
| Synthesis Method | Description |
|---|---|
| Cyclization Reactions | Heating or catalytic methods using precursors containing thiophene and oxazole functionalities. |
| Amine Substitution | Nucleophilic substitution on activated oxazole derivatives. |
| One-Pot Synthesis | Streamlined synthesis involving multiple reagents for high yields. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-2-carbaldehyde derivatives with β-keto amines under acidic conditions. Regioselectivity in oxazole formation can be controlled using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂). Halogenation of the thiophene ring prior to cyclization (as seen in structurally similar compounds) allows for post-synthetic modifications via Suzuki-Miyaura coupling . Characterization via ¹H/¹³C NMR and FT-IR ensures structural fidelity and purity assessment .
Q. How can the electronic and steric properties of this compound be experimentally characterized?
- Methodological Answer : Use UV-Vis spectroscopy to analyze π→π* transitions in the oxazole-thiophene system. Cyclic voltammetry (CV) reveals redox behavior, critical for understanding electron-donating/withdrawing effects. Computational methods (DFT/B3LYP) correlate experimental data with HOMO-LUMO gaps. X-ray crystallography (as applied to analogous thiadiazole derivatives) resolves steric interactions and confirms bond angles .
Q. What strategies mitigate oxidation or degradation during storage of this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w stabilize the thiophene moiety. Regular HPLC-MS monitoring tracks degradation products, with purity thresholds ≥95% recommended for biological assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer applications?
- Methodological Answer : Introduce substituents at the oxazole C-5 or thiophene C-5 positions to modulate lipophilicity (ClogP) and target engagement. Evaluate cytotoxicity against panels like NCI-60, comparing IC₅₀ values with parent compound. Molecular docking (e.g., AutoDock Vina) predicts binding to kinases (e.g., EGFR) or tubulin, validated via SPR (surface plasmon resonance) .
Q. What computational approaches resolve contradictory data on the compound’s metabolic stability in vitro vs. in vivo?
- Methodological Answer : Perform in vitro microsomal assays (human/rat liver microsomes) to identify phase I metabolites (CYP450-mediated oxidation). Compare with in vivo PK/PD studies in rodent models, using LC-MS/MS for plasma metabolite profiling. Machine learning models (e.g., ADMET Predictor™) reconcile discrepancies by integrating bioavailability and protein binding data .
Q. How can the compound’s photophysical properties be exploited for theragnostic applications?
- Methodological Answer : Functionalize the oxazole ring with fluorophores (e.g., BODIPY) via click chemistry. Assess fluorescence quantum yield (ΦF) and Stokes shift in PBS/DMSO. In vivo imaging in xenograft models tracks tumor targeting, validated via ex vivo organ biodistribution studies .
Data Analysis & Validation
Q. What protocols validate the compound’s purity and identity in multi-step syntheses?
- Methodological Answer : Combine TLC (silica gel, ethyl acetate/hexane) for real-time reaction monitoring. High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.4%. For chiral analogs, use chiral HPLC (e.g., Chiralpak IA column) .
Q. How are conflicting biological activity results rationalized across different cell lines?
- Methodological Answer : Normalize data to cell viability assays (MTT/XTT) and check for off-target effects via kinome profiling. Use CRISPR-Cas9 knockout models to confirm target dependency. Meta-analysis of transcriptomic datasets (e.g., GEO) identifies biomarkers predictive of response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
